molecular formula C23H25NOS B2479311 (E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide CAS No. 478078-59-0

(E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide

Cat. No. B2479311
M. Wt: 363.52
InChI Key: RWAZEHPUSYCDCQ-CIAFOILYSA-N
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Description

The compound is a complex organic molecule that includes an adamantyl group, a phenyl group, and a thienyl group. The adamantyl group is a bulky, diamond-like structure that can impart unique properties to the molecule . The phenyl and thienyl groups are aromatic rings, which can participate in pi-pi interactions and may influence the molecule’s reactivity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds have been synthesized using organolithium derivatives of heteroaromatics with di (1-adamantyl) ketone to give potentially rotameric tertiary alcohols .


Molecular Structure Analysis

The molecular structure of this compound likely involves complex interactions between the adamantyl, phenyl, and thienyl groups. For example, in related compounds, the syn isomer makes up 85–100% of (2-furanyl)diadamantylmethanol and 80–90% of the 2-thienyl derivative, depending on the NMR solvent .

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis of Adamantyl-Substituted Nitrogen Heterocycles : A study by Litvinov et al. (1985) demonstrates the use of 3-(1-adamantyl)-3-chloropropenal as a synthon for obtaining various adamantyl-substituted nitrogen heterocycles, highlighting the versatile synthetic applications of adamantane derivatives (Litvinov et al., 1985).

  • Crystal Structure Analysis : Bai et al. (2012) conducted a study on the crystal structure of a molecule similar to the queried compound, offering insights into the structural properties of adamantane-based compounds (Bai et al., 2012).

  • Rotamerization Studies in Adamantyl Derivatives : Research by Lomas and Adenier (2002) explored the effects of tert-alkyl groups on rotamerization in adamantyl derivatives, contributing to our understanding of the molecular dynamics of such compounds (Lomas & Adenier, 2002).

Biological Activities

  • Antimicrobial and Anti-Inflammatory Properties : Al-Abdullah et al. (2014) investigated the antimicrobial and anti-inflammatory activities of adamantyl-based compounds, demonstrating their potential in pharmaceutical applications (Al-Abdullah et al., 2014).

  • Cholinesterase Inhibitory Activities : A study by Kwong et al. (2017) on the inhibitory activities of adamantyl-based ester derivatives on acetylcholinesterase and butyrylcholinesterase suggests potential therapeutic applications in neurodegenerative diseases (Kwong et al., 2017).

  • Histone Deacetylase Inhibition : Remiszewski et al. (2003) explored N-hydroxy-3-phenyl-2-propenamides as inhibitors of human histone deacetylase, indicating potential applications in cancer treatment (Remiszewski et al., 2003).

Material Science and Chemistry

  • Organic Solid-State Fluorescent Dyes : Krajcovic et al. (2016) researched the impact of adamantyl side groups on the efficiency and thermal stability of organic dyes, offering insights into their use in material science (Krajcovic et al., 2016).

  • Synthesis of Adamantane-Based Compounds : Feng et al. (2019) synthesized and characterized 3-phenyl-adamantane-1-carboxylic acid, contributing to the development of adamantyl-based materials (Feng et al., 2019).

properties

IUPAC Name

(E)-N-(1-adamantyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NOS/c25-22(24-23-13-16-9-17(14-23)11-18(10-16)15-23)21(12-20-7-4-8-26-20)19-5-2-1-3-6-19/h1-8,12,16-18H,9-11,13-15H2,(H,24,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAZEHPUSYCDCQ-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C(=CC4=CC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)/C(=C/C4=CC=CS4)/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide

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